2-Chloro-5-(3-chloropropyl)thiophene

Catalog No.
S13726646
CAS No.
M.F
C7H8Cl2S
M. Wt
195.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(3-chloropropyl)thiophene

Product Name

2-Chloro-5-(3-chloropropyl)thiophene

IUPAC Name

2-chloro-5-(3-chloropropyl)thiophene

Molecular Formula

C7H8Cl2S

Molecular Weight

195.11 g/mol

InChI

InChI=1S/C7H8Cl2S/c8-5-1-2-6-3-4-7(9)10-6/h3-4H,1-2,5H2

InChI Key

NKZVTDPILZGAHK-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)CCCCl

2-Chloro-5-(3-chloropropyl)thiophene is an organic compound characterized by its unique structure, which includes a thiophene ring substituted with chlorine and a chloropropyl group. Its molecular formula is C7H8Cl2SC_7H_8Cl_2S, and it has a molecular weight of 195.11 g/mol. The compound's IUPAC name reflects its structural features, highlighting the presence of chlorine atoms at the 2 and 5 positions of the thiophene ring, along with a 3-chloropropyl substituent.

The thiophene ring is a five-membered aromatic structure containing sulfur, which contributes to the compound's chemical reactivity and stability. The presence of halogen atoms enhances its electrophilic and nucleophilic properties, making it a valuable intermediate in various

Due to its reactive substituents:

  • Electrophilic Substitution: The electron-rich thiophene ring is susceptible to electrophilic attack, allowing for substitutions that can modify its reactivity and properties.
  • Nucleophilic Substitution: The chlorine atoms present in the compound can be replaced by nucleophiles, facilitating various synthetic pathways.
  • Oxidation and Reduction: This compound can be oxidized to form sulfoxides or sulfones, while reduction processes can yield thiol derivatives, expanding its utility in organic synthesis.

Research into the biological activity of 2-Chloro-5-(3-chloropropyl)thiophene suggests potential antimicrobial and anticancer properties. The compound's ability to interact with biological molecules allows it to influence cellular processes, making it a candidate for further investigation in drug development. Its mechanism of action likely involves the modification of proteins and nucleic acids, leading to observed biological effects.

The synthesis of 2-Chloro-5-(3-chloropropyl)thiophene typically involves halogenation processes. A common method includes:

  • Halogenation of Thiophene Derivatives: This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
  • Industrial Production: Large-scale synthesis often employs optimized halogenation processes using catalysts to enhance yield and purity.

Example Synthetic Route

A typical synthetic route may involve:

  • Reacting thiophene with a chlorinating agent in the presence of a catalyst.
  • Controlling reaction conditions (temperature, time) to maximize product formation.

2-Chloro-5-(3-chloropropyl)thiophene has diverse applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex thiophene derivatives.
  • Materials Science: Utilized in producing organic semiconductors and corrosion inhibitors.
  • Pharmaceutical Research: Explored for potential use in drug development due to its biological activity.

The interaction studies of 2-Chloro-5-(3-chloropropyl)thiophene indicate that it acts as an electrophile, capable of reacting with nucleophilic sites on biomolecules. This interaction may lead to significant modifications in cellular components, which could explain its biological effects. Further research is needed to elucidate the specific targets and pathways involved in its action.

Several compounds share structural similarities with 2-Chloro-5-(3-chloropropyl)thiophene:

Compound NameKey FeaturesUnique Aspects
2-Chloro-5-(chloromethyl)thiopheneSimilar structure; different substitutionLacks the chloropropyl group
2-ChlorothiopheneSimpler structureNo additional chloropropyl group
5-Chloro-2-thiophenecarboxylic acidContains a carboxyl groupMore polar; different reactivity profile

Uniqueness

The uniqueness of 2-Chloro-5-(3-chloropropyl)thiophene lies in its specific substitution pattern, which imparts distinct chemical properties that enhance its utility in organic synthesis and materials science compared to similar compounds.

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Exact Mass

193.9723768 g/mol

Monoisotopic Mass

193.9723768 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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